
2-((1H-indol-3-yl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-indol-3-yl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18F3N3O2S and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality 2-((1H-indol-3-yl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-indol-3-yl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Medicinal Chemistry
Research efforts have been directed toward the synthesis of novel heterocyclic compounds due to their significant biological activities. For instance, the enantioselective organocatalytic approach has enabled the rapid synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit important biological activities (Xiao-Hua Chen et al., 2009). These derivatives are synthesized with high enantiopurity and structural diversity, suggesting potential applications in drug discovery and development.
Antiviral Activity
Another study focused on the synthesis, reactions, and evaluation of antiviral activity of certain heterocyclic compounds. For example, derivatives of 1H-Pyrazolo[3,4-b]pyridin were synthesized and found to possess cytotoxicity and activity against HSV1 and HAV-MBB, indicating their potential as antiviral agents (F. Attaby et al., 2006).
Synthetic Methodologies
The development of green synthetic methodologies for the preparation of indolines and pyrrolidines from alkenes has been reported, utilizing environmentally friendly oxidants. This presents a general and sustainable approach for the synthesis of nitrogen-containing heterocycles, highlighting the importance of green chemistry in the synthesis of biologically active compounds (Alexis Theodorou & C. Kokotos, 2017).
Catalytic Activities
Research has also delved into the synthesis and characterization of novel trinuclear rare-earth metal amido complexes incorporating indolyl groups. These complexes have shown significant catalytic activities for the hydrophosphonylation of aldehydes and ketones, providing a new avenue for the synthesis of α-hydroxy phosphonates (Song Yang et al., 2014).
Biological Activities
Novel 1H-1,2,4-triazole derivatives containing a pyridine unit were synthesized and evaluated for their antibacterial and plant growth regulatory activities. This study highlights the potential of such compounds in agricultural sciences and as antibacterial agents (Jian‐Bing Liu et al., 2007).
Propiedades
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c21-20(22,23)13-5-7-24-18(9-13)28-14-6-8-26(11-14)19(27)12-29-17-10-25-16-4-2-1-3-15(16)17/h1-5,7,9-10,14,25H,6,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNFYISXBRMNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2860043.png)
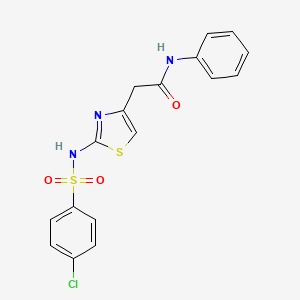
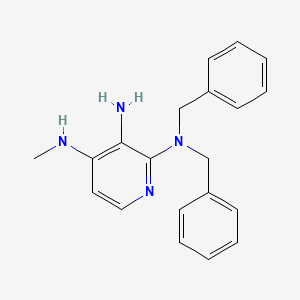
![N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2860048.png)
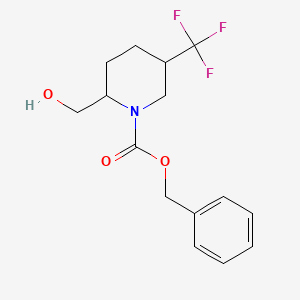
![3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2860050.png)
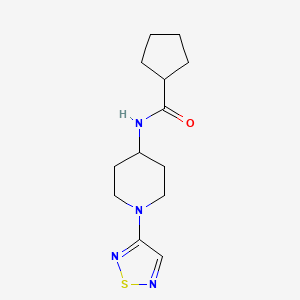
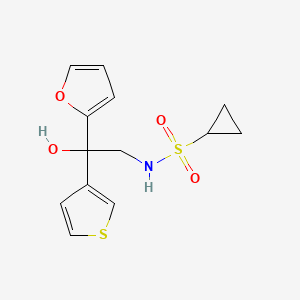
![Spiro[4.4]nonan-1-amine](/img/structure/B2860059.png)
![2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2860060.png)

![5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2860063.png)